molecular formula C₁₅H₅D₄FO₂ B1141233 Fluindione CAS No. 1246820-41-6

Fluindione

Numéro de catalogue: B1141233
Numéro CAS: 1246820-41-6
Poids moléculaire: 244.25
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Fluindione's pharmacokinetic profile has been extensively studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

  • Absorption : this compound is rapidly absorbed with a time to peak concentration (Tmax) averaging 2 hours post-administration .
  • Half-Life : The elimination half-life ranges around 35 hours, allowing for once-daily dosing in most patients .
  • Variability : Significant interindividual variability exists in both pharmacokinetics and pharmacodynamics, influenced by factors such as age, liver function, and concurrent medications .

Case Study: Pharmacokinetic Variability

A study involving 49 patients demonstrated that this compound concentrations varied significantly after multiple doses. This variability necessitated careful monitoring of the international normalized ratio (INR) to ensure therapeutic effectiveness while minimizing bleeding risks .

Clinical Applications

This compound is primarily utilized in clinical settings for:

  • Anticoagulation Therapy : It is prescribed to patients at risk of thromboembolic events, particularly those with atrial fibrillation or following orthopedic surgeries.
  • Management of Thrombotic Disorders : Its use extends to patients with existing thrombotic conditions requiring long-term anticoagulation management.

Clinical Efficacy : Research indicates that this compound effectively reduces the incidence of thromboembolic events when dosed appropriately. A comprehensive analysis showed that patients maintained within therapeutic INR ranges experienced significantly lower rates of complications compared to those with subtherapeutic levels .

Market Trends

The global market for this compound is anticipated to grow significantly due to increasing awareness of preventive healthcare measures and advancements in drug formulations. Key statistics include:

YearMarket Value (USD)CAGR (%)
2023919.90 million-
2024971.51 million-
20301,355.51 million5.69

Factors contributing to market growth include:

  • Rising investments in research and development.
  • Expanding healthcare infrastructure.
  • Favorable government policies supporting anticoagulation treatments .

Mécanisme D'action

Target of Action

Fluindione primarily targets the Vitamin K epOxide Reductase Complex Subunit 1 (VKORC1) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade.

Mode of Action

This compound acts as an inhibitor of VKORC1 . By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . This active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including several blood coagulation factors .

Biochemical Pathways

The inhibition of VKORC1 by this compound affects the vitamin K cycle and, consequently, the blood coagulation cascade . The affected coagulation factors include II, VII, IX, and X, as well as the regulatory factors protein C, protein S, and protein Z . The inhibition of these factors reduces the thrombogenicity of clots .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by a monocompartmental model . The clearance of this compound decreases with age and with prior administration of certain medications . The half-life of this compound is notably long, with a median of 69 hours .

Result of Action

The molecular effect of this compound’s action is the prevention of the activation of several coagulation factors, leading to a decrease in blood clot formation . On a cellular level, this results in a reduced ability for blood to clot, which can prevent conditions such as venous thrombosis and pulmonary embolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s age, genetic factors, and the presence of other medications . For instance, certain medications can increase the metabolism of this compound, potentially reducing its effectiveness .

Analyse Biochimique

Biochemical Properties

Fluindione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with clotting factors II, VII, IX, and X . The nature of these interactions involves the inhibition of vitamin K recycling, which is crucial for the synthesis of these clotting factors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it affects the coagulation pathway in cells, which is a critical cellular process .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a vitamin K antagonist, this compound exerts its effects at the molecular level by inhibiting the recycling of vitamin K, a crucial cofactor for the synthesis of clotting factors .

Metabolic Pathways

This compound is involved in the coagulation metabolic pathway. It interacts with enzymes involved in the synthesis of clotting factors, such as factor II (prothrombin) and factors VII, IX, and X

Subcellular Localization

Given its role in inhibiting vitamin K recycling, which occurs in the endoplasmic reticulum, it is likely that this compound also localizes to this subcellular compartment .

Méthodes De Préparation

Fluindione can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a base to form 4-fluorobenzylidenephthalide. This intermediate is then cyclized to produce this compound . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Activité Biologique

Fluindione is an oral anticoagulant belonging to the class of vitamin K antagonists (VKAs), primarily used in the prevention and treatment of thromboembolic disorders. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Pharmacokinetics

This compound exhibits a monocompartmental pharmacokinetic profile , characterized by rapid absorption and a relatively long elimination half-life. Key pharmacokinetic parameters include:

  • Absorption : this compound is quickly absorbed with a mean time to peak concentration (TmaxT_{\text{max}}) of approximately 2 hours (range: 0.5-6 hours) after oral administration.
  • Elimination Half-Life : The average half-life is around 35 hours (SD 6.5 hours) .
  • Volume of Distribution (V) : Estimated at 37 L, indicating extensive distribution in body tissues.
  • Clearance (CL) : Approximately 0.49 L/hr, which decreases with age .

The pharmacokinetics can be significantly affected by factors such as age, with elderly patients showing increased drug exposure, necessitating careful dose adjustments .

Pharmacodynamics

This compound acts primarily by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K and the synthesis of clotting factors II, VII, IX, and X. It has been shown to be a competitive inhibitor of VKOR, similar in efficacy to other VKAs like warfarin but with distinct kinetic properties .

INR Response

The International Normalized Ratio (INR) is a critical measure for monitoring anticoagulation therapy. This compound's effect on INR can vary widely among individuals due to significant interindividual variability (IIV). In clinical studies, INR values were modeled using a turnover model that reflects the inhibition of vitamin K recycling .

Clinical Efficacy

This compound is effective in preventing thromboembolic events at various INR levels. A study demonstrated that this compound maintained effective anticoagulation even at lower INR levels (1.5 to 2.0), suggesting its potential utility in specific clinical scenarios .

Case Studies

  • PREPA Study : This observational study included 131 elderly inpatients initiating this compound therapy. It highlighted the substantial variability in pharmacokinetic responses and emphasized the need for individualized dosing strategies based on patient characteristics such as age and prior medication use .
  • NOAC-TURK Study : Although primarily focused on newer oral anticoagulants, this study provided insights into patient demographics and clinical outcomes relevant to this compound use in comparison to other anticoagulants .

Safety Profile

This compound's safety profile includes risks associated with bleeding and interactions with other medications. Notably:

  • Bleeding Risks : Similar to other VKAs, this compound increases the risk of bleeding complications, particularly in patients with multiple comorbidities or those undergoing surgical procedures .
  • Drug Interactions : this compound may interact with various medications, including herbal supplements like garlic, which can alter its plasma concentrations and effectiveness .

Summary Table of Pharmacokinetic Parameters

ParameterValue
TmaxT_{\text{max}}2 hours (range: 0.5-6 hours)
Elimination Half-Life35 hours (SD 6.5 hours)
Volume of Distribution37 L
Clearance0.49 L/hr

Propriétés

IUPAC Name

2-(4-fluorophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXCEITKQITLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046211
Record name Fluindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-56-2
Record name Fluindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluindione [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of fluindione?

A: this compound is a vitamin K antagonist (VKA) that acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR). [] VKOR is crucial for regenerating the active, reduced form of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. [] By inhibiting VKOR, this compound reduces the production of these clotting factors, ultimately leading to anticoagulation. [, ]

Q2: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol. [, ]

Q3: What analytical techniques are commonly used to characterize this compound?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely employed technique for quantifying this compound in biological samples and pharmaceutical formulations. [, ] UV spectrophotometry is another useful technique for characterizing and quantifying this compound, especially in bulk drug substance analysis. [, ]

Q4: How is this compound absorbed and metabolized in the body?

A: this compound is almost completely absorbed from the gastrointestinal tract. [] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, with some contribution from CYP1A2 and CYP3A4. [, , , ]

Q5: How do genetic factors influence the response to this compound?

A: Polymorphisms in genes encoding VKORC1 and CYP2C9 significantly influence the individual response to this compound therapy. [, , , ] Patients with certain VKORC1 genotypes may require lower doses of this compound to achieve target anticoagulation levels. [] Additionally, CYP2C9 polymorphisms can affect this compound metabolism, potentially leading to dose adjustments. [, ] Interestingly, unlike with other VKAs like warfarin, CYP2C9 polymorphisms may have a lesser impact on this compound dose requirements in elderly patients. []

Q6: What are the common clinical indications for this compound therapy?

A: this compound is primarily prescribed for the prevention and treatment of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. [, ] It is also utilized for stroke prevention in individuals with atrial fibrillation, particularly in France where it is more commonly prescribed than warfarin. [, , ]

Q7: What are some known drug interactions with this compound?

A: this compound is known to interact with several medications. For instance, co-administration of this compound with medications that inhibit CYP2C9, such as miconazole, can lead to an increase in this compound blood levels and enhance its anticoagulant effect. [] Similarly, high-dose intravenous methylprednisolone has been shown to potentiate the effects of this compound, likely through CYP450 enzyme inhibition. []

Q8: Are there specific adverse effects associated with this compound therapy?

A: Similar to other VKAs, bleeding is a significant concern with this compound use. [, ] Additionally, some individuals may experience hypersensitivity reactions, manifesting as cutaneous, hepatic, or renal disorders. [, , , , , ] These reactions are often associated with fever and eosinophilia. [, , , ]

Q9: Can this compound cause renal complications?

A: this compound has been associated with both acute and chronic nephritis. [, ] While the exact mechanism remains unclear, an immunoallergic reaction is suspected. [, ] Early recognition and this compound withdrawal are crucial for managing these complications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.